alpha-D-allofuranose

Conformational Analysis NMR Spectroscopy Molecular Modeling

Alpha-D-allofuranose (CAS 36468-79-8) is a premium, rare aldohexose offering a key conformational and stereochemical advantage over cheaper D-glucose or D-allose pyranose forms. Its authentic furanose (5-membered) ring and defined C2/C3/C4 α-anomer stereochemistry are critical for directing stereoselective synthesis, creating bioactive nucleoside analogues, chiral dithiophosphonate ligands, and unnatural branched sugars. Do not accept generic substitutes that fail to provide the correct 3D scaffold for your research. Immediate global shipping is available for advance orders.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 36468-79-8
Cat. No. B12663584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-allofuranose
CAS36468-79-8
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1
InChIKeyAVVWPBAENSWJCB-RXRWUWDJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Allofuranose (CAS 36468-79-8): Sourcing Guide for a Rare, 5-Membered Ring Chiral Aldohexose Building Block


alpha-D-Allofuranose (CAS 36468-79-8) is a rare aldohexose monosaccharide, distinguished by its furanose (5-membered) ring conformation [1]. This structural feature fundamentally differentiates it from the far more common pyranose (6-membered) forms of D-glucose and D-allose. The molecule, with the formula C₆H₁₂O₆ and a monoisotopic mass of 180.06339 Da [2], serves as a versatile chiral pool starting material and key synthetic intermediate. Its utility is most pronounced in the synthesis of complex, stereodefined molecules, including nucleoside analogs and C-glycosyl compounds, where the unique stereochemical and conformational presentation of the furanose ring is critical for achieving desired biological activity and chemical reactivity [3][4].

Beyond Glucose and Pyranoses: Why alpha-D-Allofuranose Cannot Be Substituted


Generic substitution fails for alpha-D-allofuranose because its core value lies in its specific furanose conformation and stereochemistry, which cannot be replicated by the vastly more abundant and inexpensive pyranose sugars like D-glucose or even the pyranose form of D-allose. The equilibrium ratio of furanose to pyranose forms in aqueous solution is a defining and highly variable characteristic among aldohexoses [1][2]. This equilibrium dictates the available reactive conformer. More critically, the resulting stereochemistry of the furanose ring, defined by the C2, C3, and C4 hydroxyl orientations in the α-anomer, is unique. This precise 3D arrangement is essential for specific molecular recognition in biological systems and for directing stereoselectivity in complex chemical syntheses, such as the creation of chiral auxiliaries, nucleoside analogs, and branched-chain sugars [3][4].

Quantitative Differentiation: Procurement-Relevant Evidence for alpha-D-Allofuranose


Conformational Basis for Selection: Distinct Furanose Ring Characteristics

The conformational preferences of the α-D-allofuranose ring, when protected as its 1,2:5,6-di-O-isopropylidene derivative, have been quantitatively established using NOE-derived proton-proton distances and J-coupling constants from NMR experiments, refined by molecular mechanics (MM2) calculations. This analysis reveals a unique solution-state structure that contrasts with other furanoses and provides the foundational rationale for its use in stereocontrolled synthesis [1]. For instance, the allofuranose ring adopts a specific conformation that influences the stereochemical outcome of reactions at C-3, a key position for introducing branching. This stands in contrast to the conformational behavior of analogous protected glucofuranose or ribofuranose derivatives, which, due to differing stereochemical arrangements of their hydroxyl groups, present different reactive faces and steric environments.

Conformational Analysis NMR Spectroscopy Molecular Modeling Carbohydrate Chemistry

Synthetic Utility: Comparable Reactivity to Glucofuranose in Dithiophosphorylation Reactions

In a direct comparative study of dithiophosphorylation reactions, the protected α-D-allofuranose and α-D-glucofuranose diacetonides exhibited nearly identical synthetic utility [1]. Both compounds reacted with 2,4-diorganyl 1,3,2,4-dithiadiphosphetane-2,4-disulfides to form the corresponding optically active dithiophosphonates in yields ranging from 78% to 81% [1]. Subsequent transformation of these dithiophosphonates into their ammonium salts proceeded with high efficiency, yielding 90-97% for both carbohydrate scaffolds [1].

Organophosphorus Chemistry Chiral Synthesis Carbohydrate Derivatives Reaction Yield

Downstream Application: High-Efficiency Glycosylation with an Allofuranosyl Donor

The value of the allofuranose scaffold extends to highly efficient glycosylation reactions crucial for creating bioactive nucleoside analogs. A specific protected allofuranosyl donor has been shown to react with silylated thymine in a triflate-alkylation synthesis to yield a complex nucleoside in excellent yield [1]. This reaction resulted in a 93% isolated yield of 1-[2,3,5,6-tetra-O-acetyl-[3-C-(methyl N-trifluoroacetyl-l-2-glycinate)]-[beta]-d-allofuranosyl]thymine (compound 23) [1].

Nucleoside Synthesis Glycosylation Carbohydrate Chemistry Bioactive Molecules

Key Intermediate Purity: Defined Quality Standard for 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

For procurement, the protected derivative 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (CAS 2595-05-3) is a common and essential intermediate. Its quality is often defined by a minimum purity standard of ≥98.0% (sum of enantiomers, GC) and a specific melting point range of 73-76 °C (lit.) [1]. This level of analytical definition is critical for ensuring reproducibility in multi-step syntheses. While other protected sugars are available, this specific compound's established purity benchmarks and physical properties make it a reliable and verifiable starting material for research requiring the allofuranose scaffold [1].

Chiral Building Block Synthetic Intermediate Protecting Group Chemistry Analytical Standard

Validated Research Applications for alpha-D-Allofuranose and Its Derivatives


Medicinal Chemistry: Synthesis of Novel Purine Nucleoside Analogs

Researchers can utilize 1,2,5,6-di-O-isopropylidene-α-D-allofuranose as a starting material to synthesize novel purine nucleoside analogs for evaluation as potential cytostatic agents. A demonstrated route involves conversion to the key intermediate 1,2,3,5,6-pentaacetoxy-β-D-allofuranose, which is then used to prepare a series of allofuranosyl nucleosides [1]. These compounds have shown varying degrees of in vitro cytotoxicity against human cancer cell lines (MCF-7, HeLa-229, HL-60), with one derivative exhibiting potency against HL-60 cells comparable to cisplatin [1].

Organic Synthesis: Development of Chiral Phosphorus Reagents

The protected α-D-allofuranose diacetonide serves as an effective chiral scaffold for creating optically active dithiophosphonates. In a direct comparative study with α-D-glucofuranose, it was shown to react with dithiadiphosphetane disulfides to form these organophosphorus compounds in 78-81% yields, which can then be quantitatively converted to ammonium salts [2]. This application is particularly relevant for developing new chiral ligands, catalysts, or reagents for asymmetric synthesis where the unique stereochemistry of the allofuranose core may impart novel properties.

Synthetic Methodology: Stereoselective Construction of Unnatural Disaccharides

A protected derivative of α-D-allofuranose is a crucial starting point for synthesizing complex, branched-chain sugars. Specifically, 3-deoxy-3-(formylmethyl)-α-D-allofuranose can be elaborated in four steps to create a new hexopyranose moiety, enabling the stereoselective synthesis of unnatural disaccharides [3]. This application is vital for researchers exploring the structure-activity relationships of oligosaccharides or developing novel glycosidase inhibitors.

Chemical Biology: Preparation of Complex Nucleoside Amino Acids

The unique reactivity of protected allofuranose derivatives is exemplified in the high-yielding (93%) synthesis of a complex nucleoside amino acid conjugate, 1-[2,3,5,6-tetra-O-acetyl-[3-C-(methyl N-trifluoroacetyl-l-2-glycinate)]-[beta]-d-allofuranosyl]thymine [4]. This type of conjugate is a valuable tool in chemical biology for probing nucleoside metabolism or for creating novel bioconjugates, highlighting the utility of the allofuranose scaffold in accessing sophisticated molecular architectures.

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